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Compound of Interest

Compound Name: 2-ethoxyethyl 2-chloroacetate

CAS No.: 60682-94-2

Cat. No.: B1604769

Get Quote

Executive Summary
2-Ethoxyethyl 2-chloroacetate is a bifunctional reagent combining a reactive

-chlorocarbonyl electrophile with a lipophilic-hydrophilic 2-ethoxyethyl ester tail. While
chemically analogous to ethyl chloroacetate, this reagent is specifically employed when:

Higher Reaction Temperatures are required (Boiling Point: ~215°C vs. 143°C for ethyl ester),

allowing for reflux in high-boiling solvents (e.g., DMF, DMSO, Xylene) without pressurized

vessels.

Solubility Modification is desired. The ethoxyethyl moiety (derived from Cellosolve) mimics

PEG-linkers, enhancing the solubility of the resulting intermediate in both organic and

aqueous media.

Polymer Functionalization is the goal. It serves as a "cure site" monomer in acrylic rubber

synthesis or as a post-polymerization modification agent.
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Physicochemical Properties
Property Data Significance

Formula Bifunctional ester

MW 166.60 g/mol Calculation basis

Boiling Point
~215°C (est) / 105°C @

12mmHg
Allows high-temp kinetics

Density 1.12 g/mL Denser than water

Solubility Amphiphilic
Miscible in alcohols, ethers,

and chlorinated solvents

Critical Safety Protocol (HSE)
Hazard Class: Alkylating Agent / Reprotoxic Metabolite.

Metabolic Risk: In vivo hydrolysis releases 2-ethoxyethanol, a known reproductive toxin and

teratogen (glycol ether class).

Acute Toxicity: The chloroacetate moiety is a potent alkylator. Direct contact causes severe

skin burns and corneal damage.

PPE Requirement: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves.

Fume hood mandatory.

Core Application: N-Alkylation for Pharmacophore
Linkers
This protocol demonstrates the synthesis of a Glycine-derivative scaffold using N-

phenylpiperazine as a model nucleophile. This reaction is a cornerstone in creating

peptidomimetics and solubilized drug linkers.

Experimental Logic (The "Why")
Base Selection (
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): An anhydrous inorganic base is preferred over amines (like TEA) to prevent the formation
of quaternary ammonium salts with the product.

Finkelstein Catalysis (KI): The C-Cl bond is moderately reactive. Adding catalytic Potassium

Iodide (KI) generates the transient, highly reactive C-I species in situ, accelerating the

reaction rate by 4-10x.

Solvent (Acetonitrile): chosen for its polarity to dissolve the inorganic base (partially) while

easily solubilizing the organic reactants.

Detailed Protocol
Reagents:

N-Phenylpiperazine (1.0 equiv, 10 mmol, 1.62 g)

2-Ethoxyethyl 2-chloroacetate (1.1 equiv, 11 mmol, 1.83 g)

Potassium Carbonate (

), anhydrous (2.0 equiv, 20 mmol, 2.76 g)

Potassium Iodide (KI) (0.1 equiv, 1 mmol, 166 mg)

Acetonitrile (ACN), anhydrous (50 mL)

Step-by-Step Methodology:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-

phenylpiperazine in Acetonitrile.

Base Activation: Add the anhydrous

and KI. Stir vigorously at room temperature for 10 minutes to create a fine suspension.

Addition: Add 2-ethoxyethyl 2-chloroacetate dropwise over 5 minutes.

Note: The reaction is slightly exothermic. No ice bath is usually required unless scaling

>50g.
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Reaction: Fit a reflux condenser and heat the mixture to 60°C for 4–6 hours.

Monitoring: Check TLC (Mobile phase: 3:1 Hexane/EtOAc). Product will appear less polar

than the amine but more polar than the chloroacetate.

Workup:

Cool to room temperature.

Filter off the inorganic solids (

,

, excess

) through a Celite pad.

Concentrate the filtrate under reduced pressure (Rotavap).

Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL)

to remove residual glycol ethers/salts. Dry over

, filter, and concentrate.

Yield Expectation: 85–92% as a viscous pale yellow oil.

Analytical Validation
To validate the structure, focus on the shift of the

-methylene protons.
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Moiety NMR Shift (CDCl3,
400 MHz)

Multiplicity Diagnostic Change

(Start) 4.05 - 4.10 ppm Singlet Disappears

(Product) 3.25 - 3.35 ppm Singlet
Upfield Shift (~0.8

ppm)

3.60 - 4.30 ppm Multiplets
Remains intact (Ester

tail)

Advanced Workflow: Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical Finkelstein

catalytic cycle that drives the efficiency of this specific chloroacetate.

Reaction Conditions

2-Ethoxyethyl
2-chloroacetate

Transient
Iodo-Intermediate

Finkelstein Exchange
(Fast)

KI (Catalyst)

N-Alkylated
Product

SN2 Attack
(Rate Limiting)

KCl / HI

Sec-Amine
(Nucleophile)

Regeneration
(Theoretical)

60°C

Acetonitrile

Click to download full resolution via product page

Figure 1: Catalytic cycle and substitution pathway for the N-alkylation of 2-ethoxyethyl 2-
chloroacetate.
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Troubleshooting & Optimization Matrix
Observation Root Cause Corrective Action

Low Conversion
Steric hindrance or poor

nucleophilicity.

Increase Temp to 80°C (DMF

solvent); Increase KI to 0.5

equiv.

Hydrolysis (Acid formation)
Wet solvent or hygroscopic

base.

Use freshly distilled ACN; Add

3Å Molecular Sieves.

Transesterification
Reaction with alcoholic

solvents.[1]

Crucial: Do NOT use

Ethanol/Methanol as solvent.

Use ACN, DMF, or Toluene.

Emulsion during Workup
Surfactant properties of

ethoxyethyl group.

Add Brine (saturated NaCl) to

break emulsion; use DCM

instead of EtOAc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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